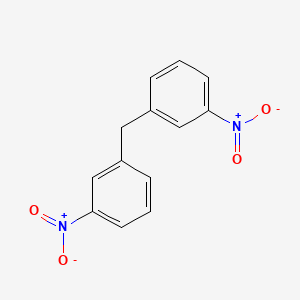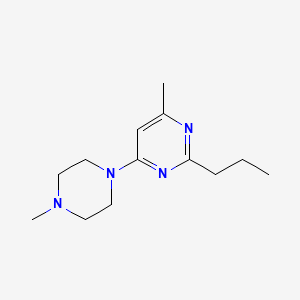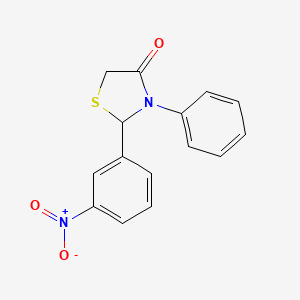![molecular formula C23H31N3 B4962310 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4962310.png)
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole, also known as A-366, is a novel and potent selective antagonist of the histamine H3 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and obesity.
Wirkmechanismus
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole acts as a selective antagonist of the histamine H3 receptor, which is involved in the regulation of various physiological processes, including neurotransmitter release, appetite, and cognition. By blocking the histamine H3 receptor, this compound can modulate the release of various neurotransmitters, including dopamine, acetylcholine, and histamine, which are involved in the regulation of cognitive function, appetite, and sleep.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing food intake and body weight, and reducing the accumulation of beta-amyloid plaques in animal models of Alzheimer's disease. This compound has also been shown to reduce the negative symptoms of schizophrenia, including social withdrawal and apathy.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has several advantages for lab experiments, including its high potency and selectivity for the histamine H3 receptor, which allows for the precise modulation of neurotransmitter release. However, this compound also has some limitations, including its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole, including further investigation of its therapeutic potential in various diseases, including Alzheimer's disease, schizophrenia, and obesity. Additionally, the development of more potent and selective histamine H3 receptor antagonists could lead to the development of novel therapies for these diseases. Finally, further studies are needed to elucidate the precise mechanisms of action of this compound and its effects on the regulation of neurotransmitter release.
Synthesemethoden
The synthesis of 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole involves several steps, including the preparation of 4-(2-adamantyl)-1-piperazine, which is then reacted with 3-bromo-1H-indole to form the desired product. The purity and yield of this compound can be improved through various purification techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and obesity. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in animal models. In schizophrenia, this compound has been shown to improve cognitive function and reduce the negative symptoms of the disease. In obesity, this compound has been shown to reduce food intake and body weight in animal models.
Eigenschaften
IUPAC Name |
3-[[4-(2-adamantyl)piperazin-1-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3/c1-2-4-22-21(3-1)20(14-24-22)15-25-5-7-26(8-6-25)23-18-10-16-9-17(12-18)13-19(23)11-16/h1-4,14,16-19,23-24H,5-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBJSOYTMXIZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C4C5CC6CC(C5)CC4C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4962248.png)
![4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B4962254.png)

![3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962296.png)
![ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)
![4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B4962305.png)
![2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B4962317.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-butynamide](/img/structure/B4962322.png)
![2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4962330.png)
